molecular formula C17H17N5O4 B2493679 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1171787-78-2

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2493679
CAS No.: 1171787-78-2
M. Wt: 355.354
InChI Key: CCXYATZLUMKNJE-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 8 (CDK8), a key regulatory component of the Mediator complex. The Mediator complex is a critical coactivator required for transcription initiation by RNA polymerase II , and CDK8 kinase activity is involved in the regulation of specific transcriptional programs, particularly those stimulated by signaling pathways such as β-catenin and serum response factor (SRF). By selectively inhibiting CDK8, this compound provides researchers with a powerful chemical probe to dissect the role of this kinase in gene expression control, cellular proliferation, and oncogenesis. Its research value is significant in the context of cancer biology, as CDK8 has been characterized as an oncoprotein and a vulnerability in certain cancer types, including colorectal cancer and acute myeloid leukemia . Investigations utilizing this inhibitor can elucidate mechanisms of transcriptional dysregulation, explore synthetic lethal interactions, and validate CDK8 as a therapeutic target in preclinical models. This tool compound enables precise interrogation of CDK8-dependent signaling without the confounding effects of inhibiting other closely related kinases, thereby facilitating a deeper understanding of its unique functions in health and disease.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-9-8-11(22(3)21-9)16-19-20-17(26-16)18-15(23)14-10(2)24-12-6-4-5-7-13(12)25-14/h4-8,10,14H,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXYATZLUMKNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC(=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 1,3,4-oxadiazole moiety known for its biological activity.
  • A pyrazole ring which contributes to its pharmacological properties.
  • A benzo[d][1,4]dioxine core that enhances the molecule's stability and interaction with biological targets.

Molecular Formula

C16H18N4O4C_{16}H_{18}N_{4}O_{4}

Molecular Weight

306.34 g mol306.34\text{ g mol}

Anticancer Activity

Research has shown that derivatives of oxadiazole exhibit promising anticancer properties. For instance, compounds containing the oxadiazole unit have demonstrated inhibitory effects against various cancer cell lines. One study reported that a related oxadiazole compound had an IC50 value of approximately 92.4 µM against multiple cancer types including colon and lung adenocarcinomas .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Oxadiazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups in similar compounds has been linked to enhanced antimicrobial effects .

Anti-inflammatory and Analgesic Effects

Compounds with oxadiazole structures have also been studied for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory pathway . This inhibition can lead to reduced pain and inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Substituents on the Oxadiazole Ring : Variations in substituents can enhance or diminish the compound's potency against specific targets.
  • Positioning of Functional Groups : The placement of electron-donating or electron-withdrawing groups can modulate the compound's reactivity and biological efficacy.

Case Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives for their anticancer potential. Among them, a derivative similar to our compound showed significant cytotoxicity against human breast cancer cells (MCF7) with IC50 values indicating strong antiproliferative effects .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, various derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications led to enhanced antibacterial activity compared to standard antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H17N5O4C_{17}H_{17}N_{5}O_{4} and a molecular weight of approximately 355.354 g/mol. Its structure features a benzo[dioxine] core, which is known for its biological activity and potential therapeutic applications. The presence of the pyrazole and oxadiazole moieties contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and oxadiazole rings. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that similar compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory pathways by modulating cytokine production. The incorporation of the oxadiazole group enhances these effects, potentially making this compound a candidate for treating inflammatory diseases .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of heterocyclic compounds. Studies suggest that compounds with similar structures can exhibit significant antibacterial and antifungal activity. Testing this specific compound against various microbial strains could yield valuable insights into its potential as an antimicrobial agent .

Polymer Chemistry

The unique chemical structure of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide makes it a candidate for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties could lead to advancements in materials designed for high-performance applications .

Nanotechnology

In nanotechnology, compounds like this one are being investigated for their role in drug delivery systems. The ability to modify drug release profiles through the incorporation of such compounds into nanocarriers can enhance therapeutic efficacy while minimizing side effects .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cells with IC50 values indicating effective inhibition .
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro with potential implications for treating chronic inflammatory diseases .
Study 3Antimicrobial TestingExhibited significant activity against Staphylococcus aureus and Candida albicans .
Study 4Polymer ApplicationsImproved mechanical properties when incorporated into polyvinyl chloride (PVC) composites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole and oxadiazole derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues

Compound Name & Structure Key Features Reference
Target Compound
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Combines 1,3-dimethylpyrazole (electron-donating groups) with 1,3,4-oxadiazole (electron-withdrawing) and dihydrobenzo-dioxine (lipophilic scaffold). N/A
5-Chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamides (e.g., 3a–3p, ) Chloro and cyano substituents enhance electrophilicity; aryl groups improve π-π stacking. Lower lipophilicity vs. target due to lack of dihydrobenzo-dioxine.
1,5-Diarylpyrazole Carboxamides () Diaryl substitution optimizes enzyme binding (e.g., COX-2 inhibition). Less rigid than target’s oxadiazole-dihydrodioxine framework.
N-Benzyl-N-hydroxy-pyrazole-3-carboxamides () Hydroxyl and benzyl groups enhance solubility but reduce metabolic stability compared to the target’s methyl-dihydrodioxine.
Pyrazole-1-carbothioamides () Thioamide substitution increases metal-binding capacity. Oxadiazole in target may offer better hydrolytic stability.
Difluoropyrrolidine-Oxadiazole Hybrid () Fluorine atoms improve bioavailability and target engagement. Target’s dihydrobenzo-dioxine may offer superior CNS penetration.

Physicochemical Properties

Property Target Compound 3a () 1,5-Diarylpyrazole () Difluoropyrrolidine Hybrid ()
Molecular Weight ~388.40 g/mol 402.83 g/mol ~350–400 g/mol ~450 g/mol
logP (Predicted) ~2.8 (moderate lipophilicity) ~3.1 (chloro/cyano) ~2.5 (polar carboxamide) ~2.0 (fluorine reduces logP)
Aqueous Solubility Low (dihydrodioxine) Very low Moderate High

Key Research Findings

  • Synthetic Feasibility : The target compound can likely be synthesized via EDCI/HOBt-mediated coupling (as in –2), with yields >60% .
  • SAR Insights: 1,3-Dimethylpyrazole improves metabolic stability vs. chloro/cyano analogues . Dihydrobenzo-dioxine enhances lipophilicity, favoring blood-brain barrier penetration .
  • Unresolved Questions : Bioactivity data for the target compound are lacking; predicted advantages over analogues (e.g., CNS activity) require experimental validation.

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